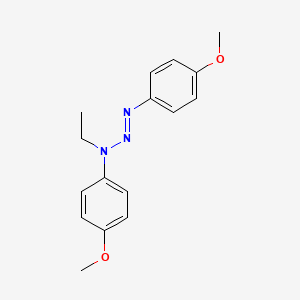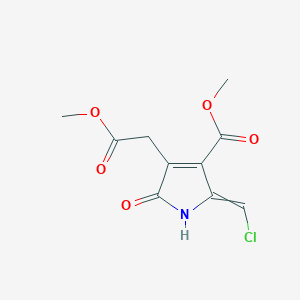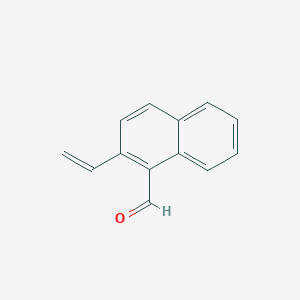
2-Vinyl-1-naphthaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethenylnaphthalene-1-carbaldehyde is an organic compound that belongs to the class of naphthalene derivatives It features a naphthalene ring system with an ethenyl group and a formyl group attached to it
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 2-ethenylnaphthalene-1-carbaldehyde involves the reaction of 2-hydroxybenzyl alcohol with propargyl bromide in the presence of a base such as potassium carbonate (K₂CO₃). The reaction is typically carried out in an aqueous micellar medium, which enhances the reaction rate and yield by promoting efficient collisions between the organic substrates .
Another method involves the Reimer-Tiemann reaction, where 2-naphthol is treated with chloroform and sodium hydroxide in an aqueous ethanol solution. This method avoids the need for steam or vacuum distillation, making it a more convenient and efficient approach .
Industrial Production Methods
Industrial production of 2-ethenylnaphthalene-1-carbaldehyde may involve large-scale application of the aforementioned synthetic routes. The use of micellar media and optimized reaction conditions can significantly enhance the yield and reduce the production costs, making it feasible for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethenylnaphthalene-1-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The formyl group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The ethenyl group can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, and other strong oxidizing agents.
Reduction: NaBH₄, LiAlH₄, and other reducing agents.
Substitution: Halogens (e.g., Br₂, Cl₂), nitrating agents (e.g., HNO₃).
Major Products Formed
Oxidation: 2-ethenylnaphthalene-1-carboxylic acid.
Reduction: 2-ethenylnaphthalene-1-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-Ethenylnaphthalene-1-carbaldehyde has several scientific research applications:
Industry: Used as an intermediate in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-ethenylnaphthalene-1-carbaldehyde involves its reactivity towards various chemical reagents. The formyl group can participate in nucleophilic addition reactions, while the ethenyl group can undergo electrophilic substitution. These reactions are facilitated by the electron-donating and electron-withdrawing effects of the substituents on the naphthalene ring, which influence the reactivity and stability of the compound .
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxybenzaldehyde: Similar structure with a hydroxyl group instead of an ethenyl group.
2-Naphthaldehyde: Lacks the ethenyl group but has a similar naphthalene ring system with a formyl group.
2-Ethylnaphthalene: Contains an ethyl group instead of an ethenyl group.
Uniqueness
2-Ethenylnaphthalene-1-carbaldehyde is unique due to the presence of both an ethenyl group and a formyl group on the naphthalene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various synthetic and research applications .
Propiedades
Fórmula molecular |
C13H10O |
|---|---|
Peso molecular |
182.22 g/mol |
Nombre IUPAC |
2-ethenylnaphthalene-1-carbaldehyde |
InChI |
InChI=1S/C13H10O/c1-2-10-7-8-11-5-3-4-6-12(11)13(10)9-14/h2-9H,1H2 |
Clave InChI |
QAMVRQIZKGCYOX-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=C(C2=CC=CC=C2C=C1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



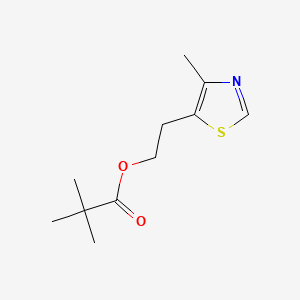
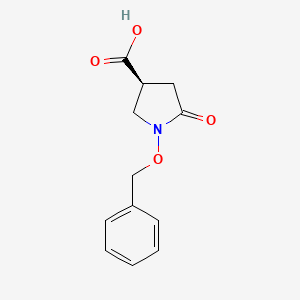
![S-[2-oxo-2-[4-(pyridin-2-ylsulfamoyl)anilino]ethyl] carbamothioate](/img/structure/B14007363.png)

![Methyl 2-{(1e)-3-[4-(4,6-diamino-1,3,5-triazin-2-yl)phenyl]triaz-1-en-1-yl}benzoate](/img/structure/B14007368.png)
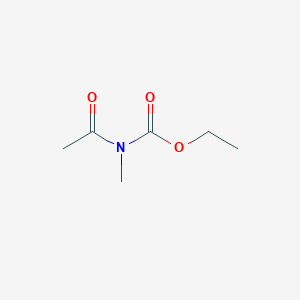
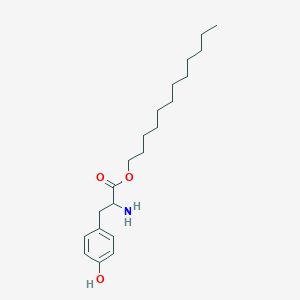
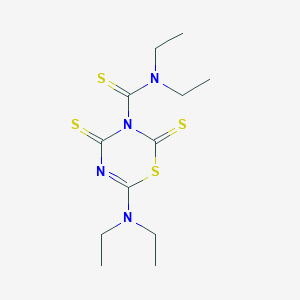
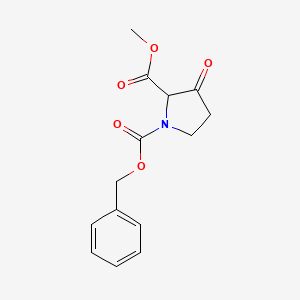
![2,2,4-Trimethyl-5-pyrrolidin-1-yl-3-oxabicyclo[2.2.2]octan-6-ol](/img/structure/B14007400.png)
![6,6-Dimethyl-1-[4-[2-(4-nitrophenoxy)ethoxy]phenyl]-1,3,5-triazine-2,4-diamine;hydrochloride](/img/structure/B14007403.png)
